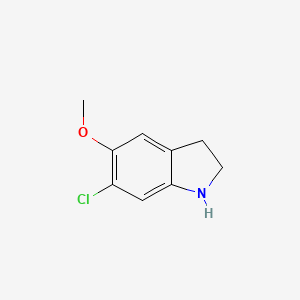

6-Chloro-5-methoxy-2,3-dihydro-1H-indole

Description

Significance of Indoline (B122111) Core Structures in Academic Research

Indoline and its derivatives are prevalent motifs in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The saturated pyrrole (B145914) ring fused to a benzene (B151609) ring provides a rigid, three-dimensional framework that is amenable to diverse chemical transformations. This structural versatility has established the indoline nucleus as a "privileged scaffold" in drug discovery, a core structure that can be modified to interact with a wide range of biological targets. In academic research, the synthesis of novel indoline derivatives is a continuous effort to explore new chemical space and to develop new synthetic methodologies.

Contextualizing Halogenated and Methoxylated Indolines in Organic and Medicinal Chemistry

The introduction of halogen and methoxy (B1213986) substituents onto the indoline ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Halogens, such as chlorine, can act as bioisosteres for other functional groups and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and drug-receptor binding. Furthermore, the carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Research Trajectory and Scholarly Objectives for 6-Chloro-5-methoxy-2,3-dihydro-1H-indole Studies

Research focused on this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. The primary scholarly objective is to develop efficient and scalable synthetic routes to this compound and to explore its utility as a building block for creating libraries of novel compounds for biological screening.

A key synthetic approach to this compound involves the reduction of its corresponding indole (B1671886) precursor, 6-Chloro-5-methoxy-1H-indole. This reduction is a common transformation in indole chemistry and can be achieved using various reducing agents.

One established method for the reduction of indoles to indolines is the use of sodium cyanoborohydride in the presence of an acid, such as acetic acid. Current time information in Unterfranken, DE. This method is known for its mild conditions and good functional group tolerance. Another powerful method for this transformation is catalytic hydrogenation, often employing catalysts like platinum oxide (PtO2) under a hydrogen atmosphere. biosynth.com These reduction methods provide reliable pathways to access the desired dihydroindole.

The following table summarizes the key compounds involved in the likely synthesis of the target molecule:

| Compound Name | CAS Number | Molecular Formula | Role |

| 6-Chloro-5-methoxy-1H-indole | 63762-72-1 | C9H8ClNO | Precursor |

| This compound | Not available | C9H10ClNO | Target Compound |

| Sodium Cyanoborohydride | 25895-60-7 | CH3BNNa | Reducing Agent |

| Acetic Acid | 64-19-7 | C2H4O2 | Acid Catalyst |

| Platinum(IV) oxide | 1314-15-4 | O2Pt | Hydrogenation Catalyst |

The research trajectory for this compound involves its incorporation into larger, more complex molecules to probe their biological activity. The chloro and methoxy substituents provide a starting point for further diversification, allowing chemists to systematically modify the structure and study the structure-activity relationships (SAR) of the resulting compounds. The ultimate goal is the discovery of new chemical entities with potential therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWORRFFTDLTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 5 Methoxy 2,3 Dihydro 1h Indole and Its Derivatives

Retrosynthetic Analysis of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection strategies focus on the formation of the heterocyclic ring.

A key disconnection is the C-N bond formation that constitutes the final ring-closing step. This approach, via an intramolecular cyclization, points to a substituted 2-phenethylamine derivative, such as N-protected 2-(2-amino-4-chloro-5-methoxyphenyl)ethanol, as a key precursor. The chloro and methoxy (B1213986) groups on the aromatic ring are considered as spectator functionalities that would be incorporated into the initial starting materials.

Alternatively, a powerful strategy involves the reduction of a corresponding indole (B1671886) or oxindole (B195798) precursor. This simplifies the retrosynthesis to that of the aromatic heterocycle, 6-chloro-5-methoxy-1H-indole or 6-chloro-5-methoxyoxindole. These precursors can be constructed through well-established indole syntheses like the Fischer, Bischler, or Leimgruber–Batcho methods, starting from appropriately substituted anilines, hydrazines, or nitrotoluenes. For instance, 6-chloro-5-methoxy-1H-indole could be retrosynthetically derived from 4-chloro-3-methoxyphenylhydrazine and a suitable two-carbon synthon.

Classical and Contemporary Approaches to Indoline (B122111) Ring Construction

The synthesis of the indoline core is a well-trodden area of organic chemistry, with methods ranging from classical reductions to modern transition-metal-catalyzed reactions.

One of the most direct methods for synthesizing indolines is the reduction of the corresponding indole derivative. This dearomatization of the pyrrole (B145914) ring can be achieved using various reducing agents.

Historically, catalytic hydrogenation over platinum or palladium catalysts has been employed. More contemporary methods offer greater functional group tolerance and milder conditions. For instance, the combination of a borane (B79455) reagent, such as a borane-THF complex, with trifluoroacetic acid provides a rapid and high-yielding reduction of indoles to indolines, even for substrates with sensitive aminoalkyl side chains. google.com Another effective system involves the use of sodium cyanoborohydride in a carboxylic acid medium. acs.org For N-protected indoles, such as N-Boc derivatives, reagents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst can efficiently yield the corresponding indoline at room temperature. organic-chemistry.org Metal-free conditions have also been developed, utilizing reagents like trimethylamine (B31210) borane. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of Indoles to Indolines

| Reagent System | Substrate Example | Key Features |

|---|---|---|

| Borane Complex / TFA | Aminoalkyl indoles | Fast reaction, good yields, suitable for sensitive substrates. google.com |

| NaBH3CN / Carboxylic Acid | Various substituted indoles | Effective reduction method. acs.org |

| PMHS / Pd Catalyst | N-Boc-indoles | Mild, room temperature conditions. organic-chemistry.org |

| Trimethylamine Borane / TFA | N-H Indoles | Metal-free conditions. organic-chemistry.org |

Intramolecular cyclization represents a powerful and versatile strategy for constructing the indoline ring system by forming a key C-N or C-C bond from an acyclic precursor. nih.gov A common approach is the intramolecular amination of a suitably functionalized phenethylamine (B48288) derivative. For example, palladium-catalyzed intramolecular C-H amination of N-protected phenethylamines can furnish a variety of substituted indolines under relatively mild conditions. organic-chemistry.org

Friedel-Crafts type reactions are another cornerstone of this strategy. Lewis or Brønsted acids can catalyze the intramolecular cyclization of N-aryl-β-amino alcohols or related species to form the indoline ring. These reactions proceed via electrophilic attack on the electron-rich aromatic ring.

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolines. Palladium-based methodologies are particularly prominent for their efficiency and broad applicability. nih.gov Palladium catalysts can facilitate a range of transformations, including intramolecular C-H amination and domino reactions that form multiple bonds in a single operation. organic-chemistry.orgnih.gov For instance, a palladium-catalyzed tandem reaction can construct indolines from N-aryl ureas and 1,3-dienes. organic-chemistry.org

Copper catalysis is also widely used, often in intramolecular C-N bond-forming reactions. mdpi.com Other transition metals like rhodium, iridium, and cobalt have been employed in catalytic cycles to construct the indoline scaffold through various mechanisms, including reductive cyclizations and cycloadditions. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Indoline Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium(II) | Intramolecular C-H Amination | N-protected phenethylamines | organic-chemistry.org |

| Copper(I) | Cyclization | Tryptophol derivatives | mdpi.com |

| Rhodium(III) | Reductive Cyclization | ortho-Alkenylanilines | researchgate.net |

| Iridium | [4+1] Cycloaddition | Hydroxyallyl anilines | organic-chemistry.org |

Driven by the principles of green chemistry, significant research has focused on developing synthetic routes to indolines that avoid the use of transition metals. These methods often rely on activation by alternative means, such as iodine catalysis, photoredox catalysis, or strong bases.

An iodine-mediated oxidative intramolecular amination of anilines provides an effective route to indolines through the cleavage of unactivated C-H and N-H bonds. organic-chemistry.org Photochemical methods using organic photoredox catalysts can promote the dearomative nucleophilic addition to N-Boc indoles, yielding 2-substituted indolines under mild, light-irradiated conditions. mdpi.com Furthermore, base-mediated cyclocondensation reactions, for instance between ortho-fluorinated methyl-arenes and N-aryl imines, can provide direct access to the indoline core via a domino sequence. acs.org

Targeted Synthesis of this compound

A direct, documented synthesis of this compound can be strategically planned through the reduction of its corresponding indole precursor, 6-Chloro-5-methoxy-1H-indole. nih.gov This two-step approach leverages established synthetic methodologies for both indole formation and subsequent reduction.

Step 1: Synthesis of 6-Chloro-5-methoxy-1H-indole

The precursor, 6-Chloro-5-methoxy-1H-indole, can be constructed using a number of classical indole syntheses. A plausible approach is the Leimgruber–Batcho indole synthesis, which is known for its versatility and efficiency in preparing substituted indoles. researchgate.net

The synthesis would commence with a suitable o-nitrotoluene derivative, in this case, 4-chloro-5-methoxy-2-nitrotoluene. This starting material can be condensed with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine intermediate. Subsequent reductive cyclization of this enamine, typically using a reducing agent like Raney nickel, iron in acetic acid, or catalytic hydrogenation, would yield the target indole, 6-Chloro-5-methoxy-1H-indole.

Step 2: Reduction to this compound

With the indole precursor in hand, the final step is the selective reduction of the pyrrole ring to furnish the target indoline. A variety of the reductive strategies mentioned in section 2.2.1 are applicable. A highly effective method involves the use of a borane reagent in the presence of a strong acid. google.com

Specifically, treating 6-Chloro-5-methoxy-1H-indole with a borane-tetrahydrofuran (B86392) (BH3·THF) complex in trifluoroacetic acid (TFA) at a low temperature would be expected to rapidly and cleanly reduce the C2=C3 double bond, affording this compound in good yield. This method is particularly advantageous as it proceeds quickly and minimizes side reactions. google.com The presence of the chloro and methoxy substituents on the benzene (B151609) ring are generally well-tolerated under these reductive conditions.

Strategies for Regioselective Introduction of Chloro and Methoxy Substituents

The synthesis of this compound necessitates precise control over the introduction of the chloro and methoxy groups onto the indoline core. A plausible synthetic pathway involves the initial construction of a substituted indole followed by reduction of the pyrrole ring.

A common approach to synthesizing methoxy-activated indoles involves utilizing commercially available starting materials like di- and trimethoxyanilines or benzaldehydes. chim.it Classical indole syntheses such as the Fischer, Bischler, and Hemetsberger methods are frequently employed for creating these methoxy-substituted indoles. chim.it For instance, 5-methoxyindole (B15748) can be synthesized from 5-methoxy-2-oxindole through chlorination with triphenylphosphine-carbon tetrachloride followed by catalytic reduction. chemicalbook.com

The regioselective chlorination of the resulting 5-methoxyindole at the C6 position is a critical step. The electron-donating nature of the methoxy group at C5 directs electrophilic substitution primarily to the C4 and C6 positions. By carefully selecting the chlorinating agent and reaction conditions, selective chlorination at C6 can be achieved. Reagents such as N-chlorosuccinimide (NCS) in a suitable solvent are often used for such transformations.

Once the desired 6-chloro-5-methoxy-1H-indole is obtained, the final step is the reduction of the indole to the corresponding indoline. Various methods are available for this reduction, including catalytic hydrogenation and chemical reduction. google.comacs.org A convenient method for the reduction of substituted indoles to indolines employs sodium cyanoborohydride in a carboxylic acid medium. acs.org This approach is generally effective for a range of substituted indoles.

Optimization of Reaction Conditions and Yields for Halogenated and Methoxylated Indolines

Optimizing reaction conditions is crucial for maximizing the yield and purity of halogenated and methoxylated indolines. Key parameters that are typically fine-tuned include the choice of solvent, temperature, catalyst, and the nature of the halogenating or methoxylating agent.

For halogenation reactions, factors such as the reactivity and selectivity of the halogenating agent are of primary importance. While molecular chlorine (Cl₂) can be used, it often leads to over-halogenation and a mixture of products. Milder and more selective reagents like N-chlorosuccinimide (NCS) or 2-chloro-1,3-bis(methoxycarbonyl)guanidine are often preferred for better control of regioselectivity. nih.gov The choice of solvent can also significantly influence the outcome, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used.

In the case of methoxylation, which is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions, the optimization of catalyst systems (e.g., copper or palladium-based catalysts), ligands, and bases is critical. The reaction temperature and time must be carefully controlled to ensure complete conversion while minimizing side reactions. The use of microwave irradiation can sometimes accelerate these reactions and improve yields.

Synthesis of Advanced this compound Analogs

Further functionalization of the this compound core allows for the generation of a diverse library of advanced analogs with potentially enhanced biological activities.

The nitrogen atom of the indoline ring is a common site for functionalization. N-alkylation and N-acylation introduce a wide variety of substituents, which can significantly modulate the compound's properties.

N-Alkylation: The N-alkylation of indolines can be achieved under various conditions, often involving the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. rsc.org Classical conditions employ sodium hydride (NaH) in a solvent like DMF or THF. rsc.org More recent methods have explored the use of iridium catalysts for the N-alkylation of indolines with alcohols in water, offering a greener alternative. organic-chemistry.orgnih.gov The choice of base, solvent, and alkylating agent can influence the regioselectivity between N- and C-alkylation. beilstein-journals.org

N-Acylation: N-acylation of indoles and indolines is a valuable transformation for introducing carbonyl-containing moieties. nih.govnih.gov This can be accomplished using acyl chlorides or anhydrides in the presence of a base. organic-chemistry.org Thioesters have also been reported as stable and effective acylating agents for the chemoselective N-acylation of indoles. nih.gov One-pot procedures for the direct N-acylation of less nucleophilic N-heterocycles have also been developed. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation of Indoline Derivatives

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Indoline | Benzyl bromide | NaH, DMF, 80°C | 1-Benzylindoline | 91 | rsc.org |

| 2 | Indoline | 1-Butanol | [Ir(cod)Cl]₂, dppp, Cs₂CO₃, Toluene, 110°C | 1-Butylindoline | 85 | organic-chemistry.org |

| 3 | 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃, Xylene, 140°C | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | nih.gov |

| 4 | Indazole | Benzyl bromide | NaH, THF | 1-Benzyl-1H-indazole | >99 (N-1 selectivity) | beilstein-journals.org |

Aromatic Ring (C4, C7): The functionalization of the C4 and C7 positions of the indole and indoline benzene ring is challenging due to the inherent reactivity of the pyrrole moiety. acs.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool to achieve site-selective functionalization. rsc.org Directing groups attached to the indole nitrogen can steer the metal catalyst to the desired position. For instance, N-phosphinoyl and N-amide groups have been used to direct metalation to the C7 position. nih.gov Palladium-catalyzed C4-H phosphonylation of indoles has also been reported. nih.gov These methods provide access to a range of C4- and C7-substituted indoles that can be subsequently reduced to the corresponding indolines. nih.gov

Pyrrolidine Ring (C2, C3): The C2 and C3 positions of the indoline ring are also amenable to functionalization. Selective functionalization at these positions can be achieved through various strategies, including iodine-copper exchange reactions. nih.gov The dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides a route to 2-substituted and 2,2-disubstituted indolines. nih.gov Furthermore, iridium-catalyzed tandem dehydrogenation can lead to C3-alkylation of indolines. organic-chemistry.orgnih.gov Palladium-catalyzed ortho-amination/ipso-Heck cyclization can be used to synthesize C3,C4-disubstituted indoles. nih.gov

The synthesis of enantiomerically pure chiral indolines is of significant interest in medicinal chemistry. Asymmetric hydrogenation of indoles is a direct and efficient method for accessing chiral indolines. acs.orgrsc.org

Catalytic asymmetric reduction of 3-substituted indoles using a rhodium complex with a trans-chelating chiral diphosphine ligand, such as PhTRAP, has been shown to produce chiral 3-substituted indolines with high enantioselectivity. acs.org Another approach involves the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, which provides optically active indolines with excellent enantiomeric excesses. organic-chemistry.orgnih.gov

The chiral pool approach, utilizing naturally occurring chiral molecules like amino acids, also serves as a powerful strategy for the synthesis of chiral indolines. mdpi.com For instance, the chirality of tryptophan can be leveraged to create new stereocenters in the indole system. mdpi.com Additionally, dearomative Claisen rearrangements of enantiomerically enriched 3-indolyl alcohols can proceed with high chirality transfer to generate enantioenriched 2,2-disubstituted indolines. nih.gov

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 5 Methoxy 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene (B151609) Moiety

The benzene ring of 6-chloro-5-methoxy-2,3-dihydro-1H-indole is activated towards electrophilic aromatic substitution (EAS) by the presence of two substituents: a methoxy (B1213986) group (-OCH₃) at position 5 and a chloro group (-Cl) at position 6. The directing effects of these groups determine the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions.

The methoxy group is a potent activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via a resonance effect. This donation stabilizes the arenium ion intermediate formed during electrophilic attack at the positions ortho and para to it. In this molecule, the positions ortho to the methoxy group are C4 and C6, while the para position is C2 of the pyrroline (B1223166) ring, which is not part of the aromatic system.

The chloro group, on the other hand, is a deactivating group yet is also ortho, para-directing. Its inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

When multiple substituents are present on a benzene ring, the most powerful activating group generally dictates the position of further substitution. rsc.org In the case of this compound, the strongly activating methoxy group's directing effect dominates over that of the deactivating chloro group. Therefore, electrophilic substitution is anticipated to occur primarily at the C4 position, which is ortho to the methoxy group and meta to the chloro group. The other ortho position, C6, is already substituted. The position C7 is para to the methoxy group but is sterically hindered by the adjacent chloro group and the fused pyrroline ring, making substitution at this site less favorable.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 6-chloro-5-methoxy-4-nitro-2,3-dihydro-1H-indole.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to introduce a halogen atom at the C4 position.

Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the C4 position, though they may be complicated by the presence of the amine functionality, which can react with the Lewis acid catalyst.

Nucleophilic Displacement Reactions Involving the Chloro Group

The chloro group at the C6 position of the indoline (B122111) ring is an aryl chloride and, as such, is generally unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. nih.govresearchgate.net Nucleophilic aromatic substitution (SₙAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. researchgate.netresearchgate.net

In this compound, the benzene ring is substituted with an electron-donating methoxy group and the electron-donating secondary amine of the indoline ring. These groups increase the electron density of the aromatic ring, thereby destabilizing the negatively charged intermediate required for an SₙAr mechanism. Consequently, direct displacement of the chloro group by nucleophiles is challenging under typical SₙAr conditions.

Displacement of the chloro group may be achievable under more forcing conditions or via alternative mechanisms:

Benzyne (B1209423) Mechanism: Reaction with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, could potentially lead to the formation of a benzyne intermediate, which would then be attacked by a nucleophile. nih.govresearchgate.net

Metal-Catalyzed Nucleophilic Substitution: Transition metal catalysis, particularly with palladium or copper, can facilitate the substitution of aryl chlorides with various nucleophiles under milder conditions than traditional methods. These reactions are discussed in more detail in section 3.5.

Reactivity at the Nitrogen Atom (N1) of the Indoline Scaffold

The nitrogen atom at position 1 of the 2,3-dihydro-1H-indole system is a secondary amine, making it a nucleophilic center. It readily participates in reactions with a variety of electrophiles.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base to deprotonate the nitrogen, forming N-substituted indolines. wikipedia.orgnih.gov The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.

N-Acylation: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, leads to the formation of the corresponding N-acyl derivatives. organic-chemistry.org This reaction is often used to protect the nitrogen atom during other transformations or to introduce specific functional groups.

Mannich Reaction: As a secondary amine, the indoline nitrogen can undergo the Mannich reaction with formaldehyde (B43269) and a suitable carbon acid to form aminomethylated products. beilstein-journals.orgnih.govmdpi.com

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves a β-arylethylamine, the indoline nitrogen can participate in related cyclization reactions. acs.orgnih.govnih.govnsf.govconicet.gov.ar

Oxidative and Reductive Transformations of the 2,3-Dihydro-1H-indole System

The 2,3-dihydro-1H-indole scaffold can undergo both oxidative and reductive transformations, primarily involving the pyrroline ring.

Oxidation (Dehydrogenation): A common and synthetically useful transformation of indolines is their oxidation, or dehydrogenation, to the corresponding indole (B1671886). This aromatization can be achieved using a variety of oxidizing agents.

Manganese Dioxide (MnO₂): This is a classic reagent for the dehydrogenation of indolines to indoles. rsc.orgresearchgate.net

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful and widely used dehydrogenating agent for a variety of heterocyclic systems, including indolines. nih.govnih.gov

Palladium on Carbon (Pd/C): In the presence of a hydrogen acceptor, Pd/C can effectively catalyze the dehydrogenation of indolines. researchgate.net

Aerobic Oxidation: Catalytic systems, sometimes involving transition metals, have been developed for the aerobic dehydrogenation of indolines, offering a greener alternative to stoichiometric oxidants. nih.govnih.gov

Reduction (Hydrogenation): While this compound is already a reduced form of the corresponding indole, further reduction of the aromatic ring is possible under certain conditions.

Catalytic Hydrogenation: The benzene ring of the indoline system can be hydrogenated to a cyclohexane (B81311) ring under high pressure and temperature in the presence of catalysts like rhodium or platinum. nih.govacs.orgacs.org The chloro and methoxy substituents may influence the reaction conditions and selectivity. The chloro group can sometimes be removed (hydrogenolysis) under catalytic hydrogenation conditions.

Mechanistic Studies of Metal-Catalyzed Coupling Reactions (e.g., C-H functionalization, cross-coupling)

The chloro-substituted C6 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a wide range of primary and secondary amines to form N-aryl products. nih.govorganic-chemistry.orgsynthesisspotlight.comnih.gov This provides a versatile method for introducing diverse amino substituents at the C6 position. The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester). nih.govthieme-connect.de This reaction is a powerful tool for forming new C-C bonds and can be used to introduce aryl, heteroaryl, or vinyl groups at the C6 position.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl chloride with a terminal alkyne, leading to the formation of an alkynyl-substituted indoline. thieme-connect.deorganic-chemistry.orgnih.govresearchgate.net This is a key method for introducing alkyne functionalities.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the aryl chloride with an alkene to form a C-C bond, resulting in a vinyl-substituted indoline. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comnih.gov

Table 2: Overview of Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl chloride + Amine | Pd catalyst, phosphine ligand, base | C-N |

| Suzuki-Miyaura Coupling | Aryl chloride + Boronic acid/ester | Pd catalyst, phosphine ligand, base | C-C |

| Sonogashira Coupling | Aryl chloride + Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-C (sp) |

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into a wide array of more complex derivatives.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 5 Methoxy 2,3 Dihydro 1h Indole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 6-Chloro-5-methoxy-2,3-dihydro-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect to see signals for the six carbons of the benzene (B151609) ring, the two aliphatic carbons (C2 and C3), and the methoxy (B1213986) carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For example, aromatic carbons attached to chlorine and the methoxy group would have their shifts significantly influenced. The methoxy carbon typically appears around 55-60 ppm. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY establishes correlations between coupled protons, helping to identify adjacent methylene (B1212753) groups in the dihydropyrrole ring.

HSQC correlates proton signals with their directly attached carbon atoms.

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is vital for confirming the substitution pattern on the aromatic ring by showing correlations from aromatic protons to various carbons. bldpharm.com

The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures.

| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-4 | Singlet, ~6.8-7.0 | ~110-115 |

| H-7 | Singlet, ~6.7-6.9 | ~112-117 |

| N-H | Broad Singlet, ~3.5-5.0 | N/A |

| -OCH₃ | Singlet, ~3.8 | ~56 |

| -CH₂- (C2) | Triplet, ~3.5-3.7 | ~45-50 |

| -CH₂- (C3) | Triplet, ~3.0-3.2 | ~28-33 |

| C-3a | N/A | ~125-130 |

| C-5 | N/A | ~145-150 |

| C-6 | N/A | ~120-125 |

| C-7a | N/A | ~140-145 |

| Note: These are predicted values based on known substituent effects and data from similar indole (B1671886) structures. Actual experimental values may vary. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₉H₁₀ClNO), the monoisotopic mass would be calculated to high precision.

Upon ionization, typically through Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule forms a molecular ion (M⁺). The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. govinfo.gov

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would include:

Loss of a methyl group (-CH₃): A loss of 15 Da from the molecular ion is a common fragmentation for methoxy compounds, leading to a significant [M-15]⁺ peak.

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would result in a peak at [M-35]⁺ or [M-37]⁺.

Retro-Diels-Alder (RDA) fragmentation: The dihydroindole ring can undergo RDA-type cleavage, leading to characteristic fragments.

The analysis of these fragments allows for the confirmation of the compound's identity and structure.

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 183.05 |

| [M+2]⁺ | Isotope peak due to ³⁷Cl | 185.05 |

| [M-CH₃]⁺ | Loss of a methyl radical | 168.03 |

| [M-Cl]⁺ | Loss of a chlorine radical | 148.07 |

| Note: m/z values correspond to the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" of the functional groups present.

For this compound, key vibrational bands would include:

N-H Stretch: A moderate to sharp band around 3350-3450 cm⁻¹ is characteristic of the secondary amine N-H bond. Its position can be affected by hydrogen bonding. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ and OCH₃ groups are found just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: A strong band, characteristic of the aryl-alkyl ether linkage, is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

A detailed analysis of the IR spectrum of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, demonstrates how intermolecular hydrogen bonds involving the N-H group can influence the position and shape of the vibrational bands. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Aryl-alkyl ether | 1200 - 1275 |

| C-N Stretch | Amine | 1180 - 1250 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The chromophore in this compound is the substituted benzene ring. The presence of the methoxy group (an auxochrome) and the chlorine atom will influence the wavelength of maximum absorption (λₘₐₓ). Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-230 nm and a weaker, more structured band (B-band) around 250-290 nm. The saturation of the pyrrole (B145914) ring to form the dihydroindole structure means that the extended conjugation seen in indole itself is absent, which will affect the position and intensity of the absorption maxima compared to its indole analog. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular structure.

This technique provides precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planar geometry of the benzene ring and the conformation of the five-membered dihydro-ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonds involving the N-H group and potential π–π stacking between aromatic rings, which govern the crystal packing. mdpi.commdpi.com Studies on analogous indole derivatives have shown that they often crystallize in common space groups like P2₁/c or P-1 and that hydrogen bonding and π-stacking are key determinants of the supramolecular architecture. mdpi.commdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A typical setup for an indole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound absorbs strongly. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. Preparative HPLC can be used to isolate the pure compound on a larger scale. rsc.org

Theoretical and Computational Investigations of 6 Chloro 5 Methoxy 2,3 Dihydro 1h Indole

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of molecules. These methods can be applied to 6-Chloro-5-methoxy-2,3-dihydro-1H-indole to predict its behavior and characteristics at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find its optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C(5)-O | ~1.37 Å |

| C(6)-Cl | ~1.74 Å | |

| N(1)-C(2) | ~1.47 Å | |

| C(2)-C(3) | ~1.54 Å | |

| Bond Angle | C(4)-C(5)-O | ~118° |

| C(7)-C(6)-Cl | ~120° | |

| Dihedral Angle | C(7a)-N(1)-C(2)-C(3) | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group will influence the energies and distributions of the HOMO and LUMO. Computational studies on similar aromatic compounds have shown that such substitutions significantly modulate the electronic properties. researchgate.net The analysis of the HOMO and LUMO electron density distributions can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are hypothetical values to illustrate the concept. The actual energies would be determined by DFT calculations.

Simulated Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic properties, which can be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, these calculations would help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the chloro and methoxy substituents. DFT calculations have shown to be a good method for simulating NMR spectra for related analogs. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. The simulated IR spectrum for this compound would show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching of the methoxy group, and C-Cl stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λ(max) values would correspond to the electronic excitations from occupied to unoccupied molecular orbitals. The substituents on the aromatic ring are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted indoline (B122111). Studies on related dihydroxyindole compounds show significant absorption in the solar UVR range. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. mdpi.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, would track the movements of its atoms based on a force field.

These simulations can reveal information about:

Conformational Flexibility: How the molecule changes its shape over time, including the puckering of the dihydroindole ring and the rotation of the methyoxy group.

Solvation: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the N-H group and water.

Intermolecular Interactions: If simulated with other molecules, MD can provide insights into how this compound might interact with biological targets or other chemical species. Recent studies have utilized molecular dynamic simulations to evaluate the binding mode of substituted indoles in biological systems. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound would require a dataset of related compounds with measured biological activities, we can discuss the general principles and how such a model would be developed for indoline derivatives.

Derivation and Interpretation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that represent the chemical and physical properties of a molecule. For a series of indoline derivatives, these descriptors can be categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices, shape indices, and counts of different atom types and functional groups.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include molecular volume, surface area, and moments of inertia.

Electronic Descriptors: These relate to the electronic structure of the molecule and include partial charges on atoms, dipole moment, and HOMO/LUMO energies.

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability.

Once a set of descriptors is calculated for a series of indoline compounds with known biological activity, a mathematical model (e.g., multiple linear regression, partial least squares) is built to correlate the descriptors with the activity. The resulting QSAR equation can then be used to predict the activity of new, untested indoline derivatives like this compound. The interpretation of the descriptors in the final QSAR model provides insights into the structural features that are important for the desired biological activity.

Predictive Models for Biological Interaction Profiles

The development of predictive models for the biological interaction profiles of novel compounds like this compound is a cornerstone of modern computational drug discovery. These models, primarily Quantitative Structure-Activity Relationship (QSAR) and pharmacophore analyses, leverage the chemical features of a molecule to forecast its biological activity, thereby streamlining the identification of promising drug candidates. nih.govjocpr.comnih.gov

QSAR models are mathematical equations that correlate a molecule's physicochemical properties, known as molecular descriptors, with its biological activity. nih.gov For the indole (B1671886) class of compounds, QSAR studies have been successfully employed to predict activities ranging from antifungal to anticancer. nih.govtandfonline.com A typical QSAR model for an indole derivative would involve calculating a wide array of descriptors, such as electronic (e.g., dipole moment, highest occupied molecular orbital/lowest unoccupied molecular orbital energies), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. nih.gov The model is constructed by analyzing a "training set" of indole analogs with known biological activities and then validated using a "test set" of compounds to ensure its predictive power. nih.govnih.gov

For this compound, a predictive model would specifically consider the contributions of its key functional groups:

The 6-chloro group: This substituent significantly influences the electronic and lipophilic character of the molecule. The chlorine atom is electron-withdrawing and can participate in halogen bonding, a specific type of non-covalent interaction. drughunter.comyoutube.com Its presence can enhance binding affinity to certain protein targets.

The 5-methoxy group: The methoxy group acts as a hydrogen bond acceptor and can improve potency without substantially increasing lipophilicity. tandfonline.comresearchgate.net Its versatile electrostatic potential allows it to engage in various interactions within a protein's binding pocket. tandfonline.com

The 2,3-dihydro-1H-indole core: This saturated heterocyclic ring system provides a specific three-dimensional geometry, influencing how the molecule fits into a biological target. The N-H group is a critical hydrogen bond donor. nih.gov

A hypothetical QSAR model would generate data tables to quantify the relationship between these structural features and a predicted biological activity, such as inhibitory concentration (IC₅₀).

Table 1: Hypothetical QSAR Descriptors for Predicting Biological Activity This table is illustrative and represents the type of data generated in a computational study.

| Descriptor Type | Descriptor Example | Value for this compound | Correlation with Activity (Positive/Negative) |

| Electronic | Dipole Moment | 3.15 D | Positive |

| Lipophilic | LogP | 2.5 | Positive |

| Topological | Molecular Connectivity Index | 4.8 | Negative |

| Quantum Chemical | HOMO Energy | -5.7 eV | Negative |

| 3D-Descriptor | Molecular Surface Area | 180 Ų | Positive |

Pharmacophore modeling represents another predictive approach. It identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the methoxy oxygen), a halogen bond donor (the chlorine), and a hydrophobic aromatic region.

Non-Covalent Interactions (NCI) and Intermolecular Forces Analysis

The biological activity of this compound is fundamentally governed by its ability to form non-covalent interactions with its protein target. Computational methods such as molecular docking and density functional theory (DFT) are used to analyze these forces in detail. mdpi.comnih.gov The key intermolecular forces anticipated for this molecule include hydrogen bonds, halogen bonds, and van der Waals interactions.

Hydrogen Bonding: This is expected to be a dominant interaction.

Hydrogen Bond Donor: The secondary amine (N-H) of the dihydro-indole ring is a potent hydrogen bond donor. nih.govnih.gov In protein-ligand complexes, this group frequently interacts with backbone carbonyl oxygens or the side chains of amino acids like aspartate and glutamate. nih.gov

Hydrogen Bond Acceptor: The oxygen atom of the 5-methoxy group is a primary hydrogen bond acceptor. tandfonline.com It can form hydrogen bonds with the N-H groups of amino acid side chains (e.g., tryptophan, histidine) or with backbone N-H groups. researchgate.net

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding. This is a highly directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of a serine or threonine residue. drughunter.com This type of interaction has been increasingly recognized as crucial for ligand affinity and selectivity.

Van der Waals and Hydrophobic Interactions: The bicyclic indole core provides a significant surface area for van der Waals and hydrophobic interactions. nih.gov The benzene (B151609) portion of the ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or in π-alkyl interactions with aliphatic residues such as leucine (B10760876) and valine.

Computational analysis allows for the visualization and quantification of these interactions. A molecular docking simulation, for instance, would predict the optimal binding pose of the molecule within a protein's active site and detail the specific interactions formed.

Table 2: Summary of Potential Non-Covalent Interactions This table outlines the predicted intermolecular forces based on the compound's structure.

| Interaction Type | Donor/Participant 1 (from compound) | Acceptor/Participant 2 (from protein target) | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond | Indole N-H | Carbonyl Oxygen, Asp, Glu | 3-7 |

| Hydrogen Bond | Methoxy Oxygen | Backbone N-H, Trp, His | 1-4 |

| Halogen Bond | 6-Chloro | Carbonyl Oxygen, Ser, Thr | 1-5 |

| π-π Stacking | Indole Aromatic Ring | Phe, Tyr, Trp | 1-3 |

| Hydrophobic | Dihydro-indole Ring System | Leu, Val, Ile, Ala | 1-2 |

These computational investigations provide a detailed, atom-level understanding of how this compound is likely to interact with biological targets, guiding further experimental studies and rational drug design efforts.

Structure Activity Relationship Sar Studies of 6 Chloro 5 Methoxy 2,3 Dihydro 1h Indole Derivatives

Impact of Substituent Modifications on Molecular Recognition

The biological profile of indoline (B122111) derivatives can be significantly altered by modifying substituents on the core structure. The nature, position, and orientation of these functional groups dictate the molecule's interaction with its biological target.

The substituents on the benzene (B151609) ring of the indoline core, specifically the chlorine and methoxy (B1213986) groups, play a pivotal role in modulating the bioactivity of the molecule. The introduction of a chlorine atom into a biologically active molecule is a common strategy in medicinal chemistry to enhance its therapeutic properties. researchgate.neteurochlor.org

The effects of these substitutions are multifaceted:

Lipophilicity : The presence of a chlorine atom generally increases the lipophilicity of a molecule. researchgate.net This can lead to improved partitioning into the lipophilic phases of cell membranes or through the hydrophobic domains of a target protein, potentially enhancing bioavailability and cell permeability. researchgate.neteurochlor.org

Metabolic Stability : Halogenation, including chlorination, at specific positions can prevent metabolic hydroxylation, thereby increasing the metabolic stability and half-life of the compound. researchgate.net

Binding Interactions : The electronegativity of the chlorine atom can influence non-bonding interactions with the binding site of a protein or enzyme. researchgate.net SAR studies on related benzazepine scaffolds have shown that a 6-chloro group can enhance affinity for the Dopamine D1 receptor. mdpi.com

Electronic Effects : The methoxy group, positioned at the 5-position, also critically determines biological activity. researchgate.net Its presence can enhance lipophilicity and, consequently, membrane permeability. researchgate.net Studies on indole-propenone scaffolds have indicated that a methoxy group at the C5 or C6 position of the indole (B1671886) nucleus contributes to optimal activity. researchgate.net

The interplay between the electron-withdrawing nature of the chlorine at position 6 and the electron-donating methoxy group at position 5 creates a unique electronic environment on the aromatic ring that influences how the molecule interacts with its biological target.

Table 1: Influence of Chlorine and Methoxy Groups on Bioactivity

| Substituent | Position | General Effect on Molecular Properties | Impact on Biological Activity |

| Chlorine | 6 | Increases lipophilicity, enhances electrophilicity of nearby regions. researchgate.net | Can improve membrane permeability, prevent metabolic hydroxylation, and enhance receptor affinity. researchgate.netmdpi.com |

| Methoxy | 5 | Can enhance lipophilicity. researchgate.net | Its position is a critical determinant of biological activity, often contributing to optimal potency. researchgate.net |

The nitrogen atom at the N1 position of the indoline ring is a key site for modification, and substitutions at this position can have a profound impact on biological activity.

Hydrogen Bonding : For many indole-based compounds, the presence of a hydrogen atom on the indole nitrogen (N-H) is crucial for activity. This group can act as a hydrogen bond donor, forming a critical interaction with the biological target. Studies on certain antiproliferative indole analogues have shown that N-substituted derivatives exhibit significantly reduced potency compared to their N-unsubstituted counterparts, demonstrating the decisive role of the N-H group. researchgate.net

Loss of Activity : In the context of enzyme inhibition, substitution at the N1 position can lead to a dramatic loss of activity. For instance, in a series of 3-chloro-1H-indole-5,6-dicarbonitrile derivatives that inhibit monoamine oxidase (MAO), methylation of the indole nitrogen was found to completely eliminate MAO-B inhibition activity. nih.gov

Steric and Electronic Effects : N1 substituents can also introduce steric hindrance or alter the electronic properties of the heterocyclic ring system, which may disrupt the optimal binding conformation required for interaction with a receptor or enzyme active site. mdpi.com

The saturated pyrrolidine ring of the indoline scaffold is not merely a passive linker but an active contributor to the molecule's pharmacodynamic profile. Its three-dimensional structure and the orientation of its substituents are critical for biological interactions. nih.gov

Conformational Control : The pyrrolidine ring is non-planar and can adopt different "puckered" conformations, such as the C-4-exo and -endo envelope conformers. Substituents on the ring can control and lock the ring into a specific conformation through inductive and stereoelectronic factors. This conformational rigidity can be advantageous for fitting into a well-defined binding pocket. nih.gov

Basicity : The nitrogen atom of the pyrrolidine ring confers basicity to the scaffold. Substituents, particularly at the C-2 position, can shift this basicity, which can be crucial for forming ionic interactions with acidic residues in a protein target. nih.gov

Stereochemistry : The carbons of the pyrrolidine ring are often stereogenic centers. The spatial orientation of substituents can lead to different biological profiles for different stereoisomers, as enantioselective proteins will interact differently with each isomer. nih.gov Numerous SAR studies have confirmed the crucial role of the pyrrolidine heterocycle in effective interaction with biological targets, where the fine-tuning of the atomic arrangement of substituents can lead to significant improvements in biological interactions. nih.gov

Pharmacophore Modeling and Ligand Design Principles for Indoline Scaffolds

The indole and indoline cores are widely regarded as versatile pharmacophores in drug discovery. researchgate.net Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

The indoline scaffold serves as an excellent foundation for ligand design because its rigid bicyclic structure provides a well-defined orientation for appended functional groups. mdpi.comproceedings.science Computational studies on indoline-based libraries have been employed to design potent antimicrobials by investigating their interaction with enzymes like DNA gyrase B. nih.gov The design strategy often involves simplifying or modifying molecular structures based on an initial hit compound to explore the SAR and improve potency and selectivity. mdpi.com The indole scaffold is particularly valued for its ability to mimic the structures of protein components, making it a key pharmacophore in the synthesis of potent biological agents. researchgate.net

Mechanistic Insights into Molecular Interactions (e.g., enzyme inhibition, receptor binding affinity, cell-based activity)

Derivatives of the indoline scaffold exert their biological effects through a variety of molecular mechanisms, including direct enzyme inhibition and modulation of receptor activity.

Enzyme Inhibition : Indole derivatives have been identified as potent inhibitors of various enzymes. For example, 3-chloro-1H-indole-5,6-dicarbonitrile derivatives have been shown to be potent, reversible, and competitive inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Molecular modeling of other indole-based compounds has revealed that their inhibitory activity against enzymes like sphingosine kinase 2 (SphK2) is due to key nonpolar interactions and hydrogen bonds within the enzyme's active site. researchgate.net

Receptor Binding : Indoline-based compounds can be designed to act as highly selective receptor antagonists. The compound SB-242084, a 6-chloro-5-methyl-indoline derivative, was developed as the first selective 5-HT2C receptor antagonist with good brain penetration. nih.gov

Disruption of Protein-Protein Interactions : Some indole-based compounds function by disrupting critical protein-protein interactions. Bisindole derivatives have been optimized as small molecule inhibitors of HIV-1 fusion by targeting a hydrophobic pocket on the gp41 transmembrane glycoprotein, thereby preventing the conformational changes necessary for viral entry into host cells. nih.gov

The ultimate goal of SAR studies is to optimize a compound's binding affinity for its intended target while minimizing its affinity for off-target molecules, thereby improving its selectivity and reducing potential side effects. Affinity is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the inhibitory constant (Ki).

For example, SAR studies on indole-5,6-dicarbonitrile derivatives revealed compounds with high affinity for MAO enzymes. The derivative 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile exhibited potent inhibition of both MAO-A and MAO-B, with IC50 values of 0.014 µM and 0.017 µM, respectively, indicating high affinity but low selectivity between the two isoforms. nih.gov In contrast, medicinal chemistry programs focused on serotonin receptors have successfully optimized phenyl pyrazole derivatives to achieve high selectivity for the 5-HT(2A) receptor with negligible binding to the closely related 5-HT(2B) and 5-HT(2C) receptors. nih.gov

Similarly, optimization of bisindole HIV-1 fusion inhibitors led to compounds like 6j , which showed a binding affinity of 0.6 µM and an EC50 of 0.2 µM against both cell-cell fusion and live virus replication. nih.gov

Table 2: Binding Affinity and Activity of Selected Indole/Indoline Derivatives

| Compound | Target(s) | Measurement | Value (µM) | Selectivity Profile |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | IC50 | 0.014 | Non-selective |

| MAO-B | IC50 | 0.017 | ||

| Compound 6j (bisindole derivative) | HIV-1 gp41 | Binding Affinity | 0.6 | N/A |

| HIV-1 Fusion | EC50 | 0.2 | ||

| APD791 | 5-HT(2A) Receptor | IC50 (platelet aggregation) | 0.0087 | Highly selective over 5-HT(2B) and 5-HT(2C). nih.gov |

Biological Target Engagement and Mechanistic Studies Excluding Human Clinical Data

Investigation of Molecular Targets and Biological Pathways Modulated by 6-Chloro-5-methoxy-2,3-dihydro-1H-indole Analogs

Analogs of this compound have been synthesized and evaluated for their ability to modulate specific molecular targets and biological pathways. These studies have identified interactions with key receptors and enzymes involved in various physiological and pathological processes.

Derivatives of 2,3-dihydroindole have been investigated as ligands for melatonin (B1676174) receptors (MT1 and MT2), which are crucial in regulating circadian rhythms and possess neuroprotective properties. mdpi.comnih.gov A novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues were prepared to explore the binding pocket of the MT2 receptor. nih.gov

One such analog, an acetamide (B32628) with an unsubstituted indoline (B122111) moiety, demonstrated high binding affinity and selectivity for the MT2 subtype (Kᵢ = 1 nM) over the MT1 subtype (Kᵢ = 115 nM), acting as a competitive antagonist. nih.gov However, substitutions on the indoline ring, such as 5-Me, 5-OMe, 5-Br, 6-NH₂, and 6-NO₂, led to a decrease in both MT2 affinity and selectivity, highlighting the importance of hydrophobic interactions in the binding pocket. nih.gov In contrast, another study found that while 2-chloromelatonin (B47558) was more active than melatonin at both MT1 and MT2 receptors, the corresponding 2,3-dihydroindoles had a significantly lower binding affinity than melatonin. researchgate.net

Further research into tricyclic melatonin analogs, including 5,6-dihydroindolo[2,1-a]isoquinolines, showed that these compounds generally exhibited a higher affinity for the human MT2 receptor compared to the MT1 receptor. acs.orgnih.govacs.org For instance, the introduction of a 10-methoxy group to the 5,6-dihydroindolo[2,1-a]isoquinoline structure converted the parent antagonists into agonists. acs.orgnih.gov This suggests that the MT1 and MT2 receptor pockets have different capacities for accommodating various alkyl groups on the indole (B1671886) nitrogen region of the melatonin molecule. acs.orgnih.govacs.org

Table 1: Melatonin Receptor Binding Affinity of Selected Indoline Analogs

| Compound/Analog | Receptor Subtype | Binding Affinity (Kᵢ) | Activity | Source |

|---|---|---|---|---|

| Acetamide (unsubstituted indoline) | MT2 | 1 nM | Competitive Antagonist | nih.gov |

| Acetamide (unsubstituted indoline) | MT1 | 115 nM | Competitive Antagonist | nih.gov |

| 5-substituted indoline analogs | MT1/MT2 | Reduced affinity | - | nih.gov |

| 2-chloromelatonin | MT1/MT2 | More active than melatonin | - | researchgate.net |

| 2,3-dihydroindoles | MT1/MT2 | Lower affinity than melatonin | - | researchgate.net |

| 10-methoxy-5,6-dihydroindolo[2,1-a]isoquinolines | MT1/MT2 | Higher affinity than parent compounds | Agonist | acs.orgnih.gov |

| Cyclobutanecarboxamide (6e) | MT2 (high affinity site) | 1 pM | Partial Agonist | nih.gov |

| Cyclobutanecarboxamide (6e) | MT2 (low affinity site) | 148 nM | Partial Agonist | nih.gov |

| Cyclobutanecarboxamide (6e) | MT1 | 1.4 µM | Antagonist | nih.gov |

Indole and indoline derivatives have been identified as potent modulators of various enzymes implicated in cancer and inflammation.

EGFR and BRAF Inhibition: A series of 5-chloro-indole-2-carboxylate derivatives were developed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are often over-activated in various cancers. mdpi.com Compounds such as the m-piperidinyl derivative 3e showed potent inhibition of EGFR with an IC₅₀ value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib. mdpi.com Notably, these derivatives displayed selectivity for the EGFRT790M mutant protein over the wild-type. mdpi.com Similarly, novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as dual inhibitors of wild-type (EGFRWT) and mutant EGFR (EGFRT790M). nih.govtandfonline.com Compounds 5f and 5g from this series were the most potent EGFRWT inhibitors, with IC₅₀ values of 68 ± 5 nM and 74 ± 5 nM, respectively, and also showed significant activity against the EGFRT790M mutation. nih.govtandfonline.com Docking studies revealed that the 5-chloro-indolyl moiety inserts into a hydrophobic pocket, forming a hydrogen bond with the amino acid Asp855. nih.gov

5-LOX and sEH Inhibition: In the context of inflammation, an indoline-based compound was identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade. nih.govacs.org The indoline derivative 43 was a notable 5-LOX inhibitor (IC₅₀ 1.38 ± 0.23 μM in human PMNLs), which guided the design of further analogs. nih.govacs.org Compound 73 emerged as the most promising dual inhibitor, with IC₅₀ values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH. nih.gov Molecular docking suggested the indoline moiety is positioned near the iron atom in the 5-LOX active site, preventing substrate access. acs.org

Other Enzyme Targets: Indole derivatives have also been shown to inhibit other enzymes. A series of 1-benzyl-indole hybrid thiosemicarbazones were synthesized and found to be competitive inhibitors of tyrosinase, with the most active compound displaying an IC₅₀ of 12.40 ± 0.26 μM. rsc.org Additionally, certain indole derivatives act as potent inhibitors of Monocarboxylate Transporter 1 (MCT1), a target in cancer metabolism, with IC₅₀ values in the submicromolar range. nih.gov Another indole acid, PF-06409577, was identified as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.gov

Table 2: Enzyme Inhibition by Selected Indole/Indoline Analogs

| Compound/Analog Class | Target Enzyme | Key Finding (IC₅₀) | Source |

|---|---|---|---|

| 5-chloro-indole-2-carboxylates | EGFR | 68 nM - 89 nM | mdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT | 68 ± 5 nM (compound 5f) | nih.govtandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRT790M | 9.5 ± 2 nM (compound 5f) | nih.gov |

| Indoline derivative 73 | 5-LOX | 0.41 ± 0.01 µM | nih.gov |

| Indoline derivative 73 | sEH | 0.43 ± 0.10 µM | nih.gov |

| 1-benzyl-indole hybrid thiosemicarbazones | Tyrosinase | 12.40 ± 0.26 μM | rsc.org |

| Indole derivatives | MCT1 | Submicromolar range | nih.gov |

Anti-proliferative Mechanisms: Cell-based assays have confirmed the anti-proliferative effects of various indole derivatives. The 5-chloro-indole-2-carboxylate derivatives demonstrated potent activity against the LOX-IMVI melanoma cell line, with compound 3e showing an IC₅₀ of 0.96 µM. mdpi.com Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed high anti-proliferative activity against a panel of four cancer cell lines, with GI₅₀ values ranging from 29 nM to 47 nM. nih.govtandfonline.com Further investigation into the mechanism revealed that the most potent compounds induced apoptosis by increasing the expression of caspase-3 and caspase-8, and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl2. nih.govtandfonline.com Another study on indole derivatives as MCT1 inhibitors found that the most potent compound, 24 , induced cell cycle arrest in A-549 cancer cells. nih.gov

Antioxidant Properties: The antioxidant potential of indole derivatives has been explored, often in the context of melatonin analogs. nih.gov A study on 5-methoxyindole (B15748) carboxylic acid-derived hydrazones demonstrated excellent radical scavenging properties. mdpi.comresearchgate.net In a model system with lecithin, a dihydroxy-substituted derivative exhibited a 66.66% inhibition of peroxidation, significantly higher than the reference melatonin (25.94%). mdpi.com These hydrazones did not show pro-oxidant effects under conditions of iron-induced oxidative stress. mdpi.comresearchgate.net

Anti-inflammatory Pathways: As dual inhibitors of 5-LOX and sEH, indoline-based compounds have shown significant anti-inflammatory effects in cellular models. nih.gov Derivative 43 was shown to reduce the levels of 5-LOX products in activated human polymorphonuclear leukocytes (PMNLs). acs.org Marine indole alkaloids have also demonstrated anti-inflammatory activity, with some compounds showing potent inhibition of inducible nitric oxide synthase (iNOS). nih.gov

Antimicrobial Action: The antimicrobial properties of indole derivatives have also been reported. A series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives were synthesized and screened for their antibacterial and antifungal activity. researchgate.net Some compounds were active against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antifungal screening showed a significant effect against Candida albicans but no activity against Aspergillus niger. researchgate.net

Cellular Uptake and Intracellular Distribution Investigations

Studies on fluorescent derivatives of indole alkaloids have provided insights into their cellular uptake. The hydrophobicity of the derivative appears to be a key determinant of cellular uptake rather than its biological activity. nih.gov Active derivatives like dansyl-ILV, when applied to HeLa cells, resulted in intense fluorescence throughout the cytoplasm and on the nuclear membrane. nih.gov Less active derivatives with similar hydrophobicity also showed significant cytoplasmic fluorescence, while those with very low or very high hydrophobicity showed little fluorescence. nih.gov This suggests that an optimal lipophilicity is required for efficient passage across the cell membrane. In another context, interferon-induced guanylate-binding proteins (GBPs) are known to recognize pathogen-containing vacuoles. It was found that mouse guanylate-binding protein 2 (mGBP2) specifically co-localizes with a Legionella effector protein on the Legionella-containing vacuole (LCV), suggesting recognition of a pathogen-induced alteration on the vacuolar membrane rather than direct interaction with the effector itself. pnas.org

Biochemical Characterization of Compound-Target Interactions

The interaction between indoline derivatives and their molecular targets has been characterized through various biochemical and computational methods. For the dual 5-LOX/sEH inhibitors, molecular docking studies provided a structural basis for their activity. The indoline moiety of inhibitor 43 was observed to fit into the active site of 5-LOX, placing it near the catalytic iron and establishing van der Waals interactions with several hydrophobic residues (H372, H367, L368, L414, I415, F421, and L607), thereby blocking substrate access. acs.org

In the case of small-molecule inhibitors of the PD-1/PD-L1 interaction, a series of 4-arylindoline derivatives were developed. acs.org The most promising inhibitor, J29 , exhibited an IC₅₀ value of 5.5 nM in a biochemical assay that measures the disruption of the PD-1/PD-L1 interaction. acs.org For EGFR inhibitors, docking studies of 5-chloro-indole derivatives showed the indolyl NH group forming a crucial hydrogen bond with the amino acid Asp855 in the hydrophobic pocket of the enzyme's active site. nih.gov

In Vitro and Non-Clinical In Vivo Studies of Indoline Derivative Bioactivity

The biological activities of indoline derivatives observed in vitro have been further explored in non-clinical in vivo models, focusing on their mechanisms and effects.

Indoline-based dual 5-LOX/sEH inhibitors demonstrated remarkable anti-inflammatory efficacy in vivo. nih.gov Compound 73 was tested in mouse models of zymosan-induced peritonitis and experimental asthma, where it showed significant anti-inflammatory effects. nih.gov

In the realm of cancer immunotherapy, 4-arylindoline derivatives designed as PD-1/PD-L1 inhibitors were evaluated in co-culture models of tumor cells and T cells. acs.org The lead compound, J29 , effectively promoted T-cell proliferation and restored their ability to kill tumor cells, confirming its immunoregulatory activity in a cellular context. acs.org

Furthermore, in vivo studies of indole-chalcone derivatives designed as dual-target agents against tubulin polymerization and thioredoxin reductase (TrxR) showed significant tumor growth inhibition of 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, in a mouse xenograft model of MGC-803 cells, without significant toxicity. nih.gov These studies underscore the translation of in vitro bioactivity to observable effects in living organisms.

Future Research Directions and Potential Applications Excluding Clinical Trials and Product Development

Development of Novel and Sustainable Synthetic Routes